![molecular formula C16H20ClN3O3S B2465534 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 921844-95-3](/img/structure/B2465534.png)
2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
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Description
2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C16H20ClN3O3S and its molecular weight is 369.86. The purity is usually 95%.
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Scientific Research Applications
- The compound’s structural features make it a promising candidate for drug design. Researchers explore its potential as a scaffold for developing novel pharmaceuticals, especially in the treatment of diseases related to imidazole receptors or tropane alkaloids .
- Investigating the antimicrobial properties of this compound is crucial. Its imidazole moiety suggests potential activity against bacteria, fungi, and other pathogens. Researchers study its effectiveness against specific strains and explore its mechanism of action .
- Given its resemblance to tropane alkaloids, this compound may interact with neurotransmitter systems. Researchers investigate its impact on receptors such as dopamine, serotonin, and acetylcholine. Understanding its neuropharmacological effects could lead to therapeutic applications .
- The stereoselective construction of the 8-azabicyclo[3.2.1]octane scaffold (the core structure of tropane alkaloids) is an active area of research. Scientists explore methods to prepare this scaffold efficiently, focusing on enantioselective approaches .
Medicinal Chemistry and Drug Development
Antimicrobial Activity
Neuropharmacology
Enantioselective Synthesis
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S/c1-23-7-6-18-15(22)9-20-14(10-21)8-19-16(20)24-11-12-2-4-13(17)5-3-12/h2-5,8,21H,6-7,9-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTGGVMIPLXMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide |
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